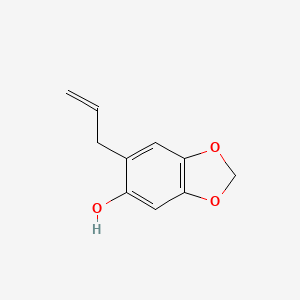
6-Prop-2-enyl-1,3-benzodioxol-5-ol
Descripción general
Descripción
6-Prop-2-enyl-1,3-benzodioxol-5-ol, also known as 1-Hydroxy-2-(prop-2-enyl)-4,5-methylenedioxybenzene, is an organic compound with the molecular formula C10H10O3. This compound is characterized by a benzodioxole ring substituted with a prop-2-enyl group at the 6-position and a hydroxyl group at the 5-position. It is known for its aromatic properties and is used in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Prop-2-enyl-1,3-benzodioxol-5-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,3-benzodioxole and allyl bromide.
Allylation Reaction: The allylation of 1,3-benzodioxole is carried out using allyl bromide in the presence of a base, such as potassium carbonate, to form the intermediate 6-allyl-1,3-benzodioxole.
Hydroxylation: The intermediate is then subjected to hydroxylation using a suitable oxidizing agent, such as hydrogen peroxide or a peracid, to introduce the hydroxyl group at the 5-position, yielding this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: 6-Prop-2-enyl-1,3-benzodioxol-5-ol can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives, where the double bond in the prop-2-enyl group is reduced to a single bond.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include oxidized quinones, reduced dihydro derivatives, and various substituted benzodioxole compounds.
Aplicaciones Científicas De Investigación
6-Prop-2-enyl-1,3-benzodioxol-5-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals due to its aromatic properties.
Mecanismo De Acción
The mechanism of action of 6-Prop-2-enyl-1,3-benzodioxol-5-ol involves its interaction with various molecular targets and pathways. The hydroxyl group and the benzodioxole ring play crucial roles in its reactivity and biological activity. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. Additionally, it may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
6-Allyl-1,3-benzodioxol-5-ol: Similar in structure but with an allyl group instead of a prop-2-enyl group.
1,3-Benzodioxole-5-ol: Lacks the prop-2-enyl group, making it less reactive in certain chemical reactions.
2-Allyl-4,5-methylenedioxyphenol: Another structurally related compound with different substitution patterns.
Uniqueness
6-Prop-2-enyl-1,3-benzodioxol-5-ol is unique due to the presence of both the prop-2-enyl group and the hydroxyl group, which confer distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its potential biological activities make it a valuable compound in research and industry.
Propiedades
IUPAC Name |
6-prop-2-enyl-1,3-benzodioxol-5-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-2-3-7-4-9-10(5-8(7)11)13-6-12-9/h2,4-5,11H,1,3,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSDKTWGTSNDEBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC2=C(C=C1O)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70345031 | |
| Record name | 2-allyl-4,5-(methylenedioxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70345031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19202-23-4 | |
| Record name | 2-allyl-4,5-(methylenedioxy)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70345031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
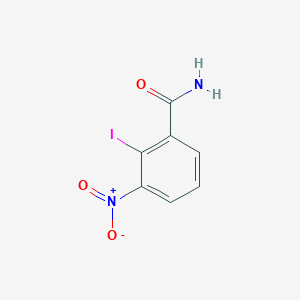
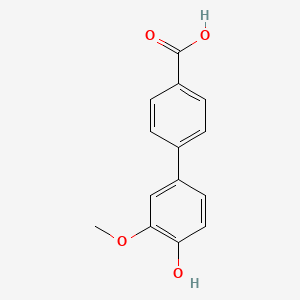
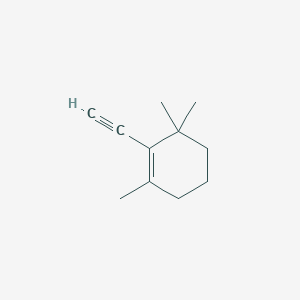
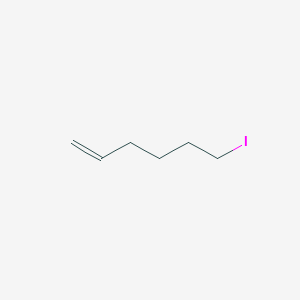

![(2-{2-[(3-Aminopropyl)(methyl)amino]ethoxy}ethyl)dimethylamine](/img/structure/B3048988.png)
![Ethanone, 1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-](/img/structure/B3048989.png)
![ethyl 2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetate](/img/structure/B3048992.png)

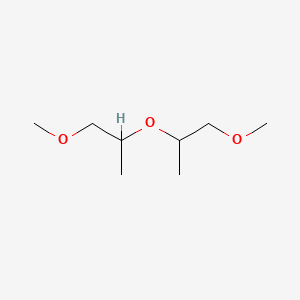
![Glycine, N-[(6-chloro-3-hydroxy-2-quinolinyl)carbonyl]-](/img/structure/B3048996.png)
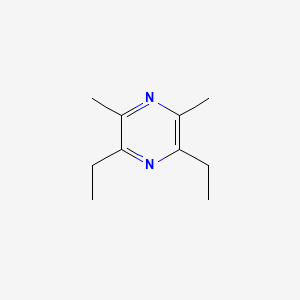
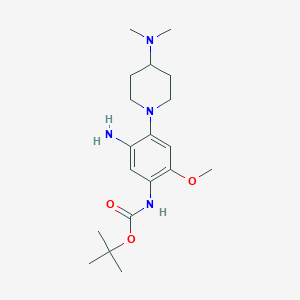
![1-Azabicyclo[2.2.2]octane-4-carboxamide](/img/structure/B3049002.png)
